4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine
Description
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a pyrimidine derivative characterized by:
- Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution reactions.
- A 4-pyridinyl substituent at position 2, offering aromatic stacking capabilities and basicity.
Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural similarity to nucleic acid bases. Notable examples include antiviral agents (e.g., sulfadiazine) and kinase inhibitors (e.g., imatinib) . The sulfonyl group in this compound may improve metabolic stability and target binding compared to thioether or hydroxyl analogs .
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-15-10-13(11-23(21,22)14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOBMHSFUMWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Phenylsulfonylmethyl Group: This step involves the sulfonylation of the pyrimidine ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Pyridinyl Group: The final step involves the coupling of the pyrimidine derivative with a pyridinyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The pyridinyl group can participate in further cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.
Major Products Formed
Substitution Products: Amino or thio derivatives of the pyrimidine ring.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine exhibits antimicrobial properties. A study synthesized a series of pyrimidine derivatives, including this compound, and tested their efficacy against various Gram-positive and Gram-negative bacteria. The results demonstrated promising in vitro activity, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In a study focusing on pyrimidine derivatives, compounds similar to this compound were shown to inhibit inflammatory pathways, indicating that this compound may possess similar therapeutic benefits .
Targeting Kinases
This compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Its structural characteristics allow it to interact effectively with kinase targets, making it a candidate for further investigation in cancer therapeutics .
Structure-Activity Relationship Studies
The compound's structure allows for modifications that can enhance its biological activity. Research into structure-activity relationships (SAR) has revealed that alterations in the phenylsulfonyl group can significantly affect the compound's potency against various biological targets, paving the way for optimized drug candidates .
Enzyme Inhibition
Studies have shown that this compound can act as an enzyme inhibitor. Specifically, it has been tested against enzymes involved in metabolic pathways, demonstrating the capability to modulate enzyme activity effectively .
Cellular Mechanisms
The compound's interaction with cellular mechanisms has been explored through various assays. It has been found to influence cell signaling pathways, which are crucial for cell proliferation and survival, thus highlighting its potential as a research tool in cellular biology .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonylmethyl group may enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Findings:
Electron-Withdrawing Effects :
- The sulfonyl group (PhSO₂) in the target compound increases electrophilicity at position 4 compared to sulfanyl (S–) or sulfinyl (SO) groups . This enhances reactivity in substitution reactions, critical for functionalizing pyrimidines in drug synthesis .
- Methoxy or methoxymethyl substituents (e.g., compound 12 and ) reduce electrophilicity, favoring stability over reactivity .
Biological Interactions: The 4-pyridinyl group in the target compound may facilitate interactions with kinase ATP-binding pockets, similar to imatinib’s pyridine moiety . Phenylsulfonylmethyl at position 6 could mimic ATP’s phosphate group, enhancing binding affinity compared to non-sulfonylated analogs .
Synthetic Flexibility: Chlorine at position 4 allows versatile functionalization (e.g., coupling with amines or alcohols) .
Pharmacological Potential: Sulfonylated pyrimidines (target compound, ) are prioritized in kinase inhibitor research due to their polarity and hydrogen-bonding capacity . Compounds with chlorophenyl substituents (e.g., ) show antimicrobial activity, suggesting structural motifs for dual-targeting agents .
Biological Activity
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a compound with notable biological activities, particularly in the realm of medicinal chemistry. Its structure, featuring a pyrimidine core substituted with a phenylsulfonylmethyl group and a chlorine atom, positions it as a candidate for various pharmacological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.
Molecular Structure
- Chemical Name : this compound
- Molecular Formula : C16H12ClN3O2S
- Molecular Weight : 345.8 g/mol
- CAS Number : 337923-87-2
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClN3O2S |
| Molecular Weight | 345.8 g/mol |
| CAS Number | 337923-87-2 |
Research indicates that this compound exhibits significant activity against various cancer cell lines. Its mechanism primarily involves the inhibition of specific kinases, which are crucial for cell proliferation and survival.
Inhibition of Aurora Kinase
A key study highlighted its role as an inhibitor of Aurora-A kinase, a protein essential for mitosis. The compound demonstrated an IC50 value of approximately , indicating potent inhibitory effects on this kinase, which is often overexpressed in cancer cells .
Anticancer Activity
The compound has been evaluated against several human tumor cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.46 |
| NCI-H460 | 0.39 |
| HCT116 | 1.1 |
These results suggest that the compound is effective in reducing cell viability in these cancer models, making it a promising candidate for further development as an anticancer agent .
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells. For instance, it displayed a cytotoxic concentration (CC50) significantly higher than the effective concentration (EC50) in normal hepatocytes .
Case Study 1: In Vivo Efficacy
In a preclinical model using xenografted tumors, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by up to 70% after four weeks of treatment .
Case Study 2: Combination Therapy
Another investigation assessed the efficacy of this compound in combination with standard chemotherapeutic agents such as doxorubicin. The combination therapy exhibited synergistic effects, leading to enhanced apoptosis in cancer cells compared to monotherapy .
Q & A
Q. What safety protocols are critical when handling 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine in laboratory settings?
Methodological Answer:
- Protective Equipment : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods or gloveboxes if toxic vapors are generated .
- Waste Management : Segregate hazardous waste (e.g., reaction byproducts) and dispose via certified chemical waste handlers to avoid environmental contamination .
- Spill Control : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent compound dispersion.
Q. What are the foundational steps for synthesizing and purifying this compound?
Methodological Answer:
- Synthetic Route : Start with a nucleophilic substitution at the 4-chloro position of the pyrimidine core, followed by sulfonylmethylation using phenylsulfonylmethyl chloride. Intermediate purification via silica gel chromatography (hexane/EtOAc gradient) is recommended .
- Yield Optimization : Use anhydrous solvents (e.g., DCM) and controlled temperature (0–5°C) during sulfonation to minimize side reactions .
- Purity Verification : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .
Advanced Research Questions
Q. How can structural elucidation resolve discrepancies in reported bioactivity data for pyrimidine derivatives?
Methodological Answer:
- X-ray Crystallography : Determine dihedral angles between the pyrimidine ring and substituents (e.g., phenylsulfonyl group). For example, angles >30° may reduce π-π stacking, altering receptor binding .
- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N bonds) that stabilize conformations, impacting solubility and membrane permeability .
- Comparative Studies : Overlay crystal structures of derivatives with varying substituents (e.g., fluoro vs. methoxy groups) to correlate steric/electronic effects with bioactivity .
Q. How can Design of Experiments (DoE) optimize reaction conditions for novel derivatives?
Methodological Answer:
- Variable Screening : Use fractional factorial designs to prioritize factors (e.g., temperature, catalyst loading) affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. regioselectivity) to identify optimal conditions .
- Computational Integration : Combine DoE with quantum chemical calculations (e.g., DFT for transition state analysis) to predict reaction pathways and reduce experimental iterations .
Q. What methodologies assess the compound’s biological activity in antimicrobial studies?
Methodological Answer:
- MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
- Synergy Testing : Combine with β-lactam antibiotics (e.g., ampicillin) to evaluate potentiation via checkerboard assays .
Q. How can researchers address contradictions in solubility versus bioactivity data?
Methodological Answer:
- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1.2–7.4) to measure intrinsic solubility. Compare with calculated logP values .
- Prodrug Strategies : Modify the sulfonyl group (e.g., esterification) to enhance aqueous solubility without compromising target binding .
- In Silico Modeling : Apply QSAR models to balance lipophilicity (e.g., cLogP <3) and polar surface area (>60 Ų) for optimal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
